4-(2,2-Dimethylpiperazin-1-yl)benzoic acid
Description
4-(2,2-Dimethylpiperazin-1-yl)benzoic acid is a chemical compound that features a piperazine ring substituted with a 2,2-dimethyl group and a benzoic acid moiety
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-(2,2-dimethylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)9-14-7-8-15(13)11-5-3-10(4-6-11)12(16)17/h3-6,14H,7-9H2,1-2H3,(H,16,17) |
InChI Key |
XUOZNTCTYRDMJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1C2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dimethylpiperazin-1-yl)benzoic acid typically involves the following steps:
Piperazine Derivative Synthesis: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives.
Substitution Reaction: The piperazine ring is then substituted with a 2,2-dimethyl group.
Coupling Reaction: The substituted piperazine is coupled with benzoic acid to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Dimethylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form derivatives such as benzoic anhydride.
Reduction: The piperazine ring can be reduced to form piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Benzoic anhydride
Reduction: Piperazine derivatives
Substitution: Substituted piperazine compounds
Scientific Research Applications
4-(2,2-Dimethylpiperazin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(2,2-Dimethylpiperazin-1-yl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(2,2-Dimethylpiperazin-1-yl)benzoic acid is compared with other similar compounds to highlight its uniqueness:
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: Similar piperazine structure but different functional groups.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Piperazine ring with a phenyl group and different amide functionality.
1,4-Bis(acryloyl)piperazine: Piperazine ring with acryloyl groups.
These compounds share the piperazine ring but differ in their substituents and functional groups, leading to different chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
